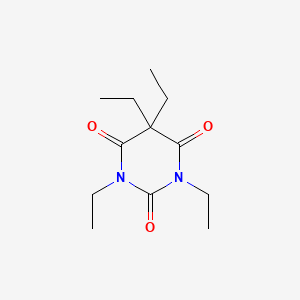
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-1-ethyl-2-methylpyridine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of pyridinium salts with different counterions.
Scientific Research Applications
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its molecular targets include nucleic acids and proteins, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide.
2-Methyl-5-ethylpyridine: Another isomer with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable ionic complexes makes it particularly valuable in various applications, from catalysis to drug delivery .
Properties
CAS No. |
25591-70-2 |
|---|---|
Molecular Formula |
C10H14IN |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14N.HI/c1-4-10-7-6-9(3)11(5-2)8-10;/h4,6-8H,1,5H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
BZIDMARBVAIDHQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)


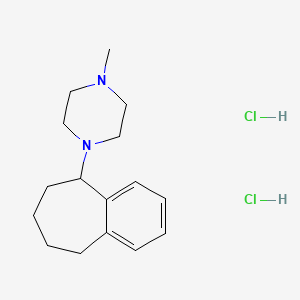

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
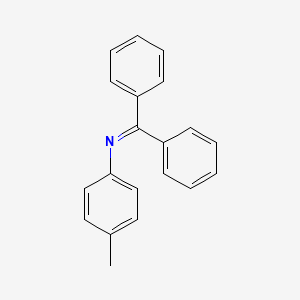
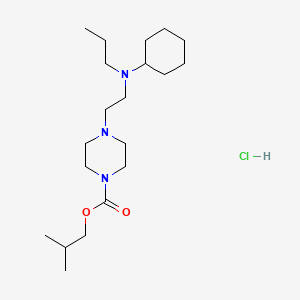
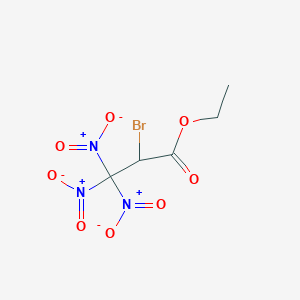

![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
